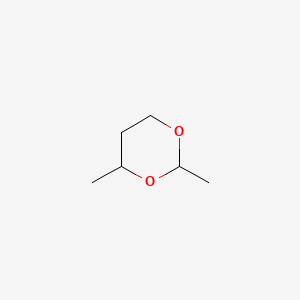

2,4-Dimethyl-1,3-dioxane

Description

Properties

IUPAC Name |

2,4-dimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-3-4-7-6(2)8-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREPYGYMOSZTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870769 | |

| Record name | 2,4-Dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-20-1, 15042-59-8 | |

| Record name | 2,4-Dimethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2,4-Dimethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015042598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-m-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-1,3-dioxane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,4-dimethyl-1,3-dioxane. The document details the primary synthetic route via the Prins reaction, presents key quantitative data in a structured format, and outlines a representative experimental protocol. Furthermore, logical and experimental workflows are visualized to enhance understanding.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₆H₁₂O₂.[1] It exists as a mixture of cis- and trans-stereoisomers due to the presence of two chiral centers at the C2 and C4 positions. This compound serves as a valuable intermediate in organic synthesis and is of interest in various fields of chemical research. Its synthesis is a classic example of the Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene.

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the Prins reaction, which involves the acid-catalyzed condensation of propylene (propene) with formaldehyde.[2][3] The reaction proceeds through an electrophilic addition mechanism.

The general reaction scheme is as follows:

Propylene + 2 Formaldehyde (in the presence of an acid catalyst) → this compound

The outcome of the Prins reaction is highly dependent on the reaction conditions. To favor the formation of the dioxane, an excess of formaldehyde and lower reaction temperatures are typically employed.[2] Protic acids such as sulfuric acid or heterogeneous acid catalysts are commonly used to catalyze the reaction.[3][4]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Prins reaction.

Materials:

-

Formaldehyde (37% aqueous solution)

-

Propylene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place a chilled aqueous solution of formaldehyde.

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the formaldehyde solution while stirring and maintaining a low temperature (e.g., 0-5 °C) using an ice bath.

-

Propylene Addition: Bubble propylene gas through the acidic formaldehyde solution at a steady rate. The reaction is exothermic, so the temperature should be carefully monitored and controlled.

-

Reaction Time: Continue the reaction for several hours with vigorous stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Carefully neutralize the excess acid by washing with a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases.

-

Extraction: Extract the product from the aqueous layer with diethyl ether. Combine the organic extracts.

-

Drying: Dry the combined organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield this compound as a mixture of cis and trans isomers.

Properties of this compound

This compound is a colorless liquid with a characteristic odor. Its physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 118 °C | [5] |

| Density | 0.94 g/cm³ | [5] |

| Flash Point | 24 °C | [5] |

| Refractive Index | 1.4120 - 1.4160 | [5] |

Chemical Properties and Stereoisomerism

This compound possesses two stereocenters, leading to the existence of cis and trans diastereomers. The relative stability and properties of these isomers are a subject of conformational analysis.

The separation of the cis and trans isomers can be achieved by chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5]

Thermodynamic Properties

| Property | Value | Isomer | Source(s) |

| Standard Enthalpy of Formation (gas) | -445.5 ± 2.0 kJ/mol | cis |

Applications

This compound finds applications in various areas of chemical synthesis and research:

-

Intermediate in Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

-

Solvent: Due to its chemical nature, it can be used as a solvent in certain organic reactions.

-

Protecting Group Chemistry: The 1,3-dioxane functional group can be used as a protecting group for 1,3-diols.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

Spectroscopic Profile of 2,4-Dimethyl-1,3-dioxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethyl-1,3-dioxane (CAS No: 766-20-1).[1][2] Due to the limited availability of complete experimental spectra in public databases, this document combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The predictions are based on the analysis of analogous structures and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to enable researchers to perform their own analyses.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | m-Dioxane, 2,4-dimethyl-; 2,4-Dimethyl-m-dioxane[1][2][3] |

| Molecular Formula | C₆H₁₂O₂[1][2] |

| Molecular Weight | 116.16 g/mol [1][2][4] |

| Structure | Exists as cis and trans stereoisomers[1][2] |

Predicted ¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the dioxane ring and the methyl substituents. The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to different spatial arrangements of the methyl groups. The following table provides predicted values for the major (cis) isomer, where both methyl groups are in equatorial positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (cis-isomer) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (acetal CH) | 4.6 - 4.8 | Quartet (q) | ~5.0 |

| H-4 (ring CH) | 3.8 - 4.0 | Multiplet (m) | - |

| H-5 (axial ring CH₂) | 1.2 - 1.4 | Multiplet (m) | - |

| H-5 (equatorial ring CH₂) | 1.7 - 1.9 | Multiplet (m) | - |

| H-6 (axial ring CH₂) | 3.5 - 3.7 | Multiplet (m) | - |

| H-6 (equatorial ring CH₂) | 4.0 - 4.2 | Multiplet (m) | - |

| C2-CH₃ (methyl) | 1.2 - 1.3 | Doublet (d) | ~5.0 |

| C4-CH₃ (methyl) | 1.1 - 1.2 | Doublet (d) | ~6.5 |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, as they are all in unique chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (acetal) | 98 - 102 |

| C-4 (ring CH) | 68 - 72 |

| C-5 (ring CH₂) | 34 - 38 |

| C-6 (ring CH₂) | 65 - 69 |

| C2-CH₃ | 20 - 23 |

| C4-CH₃ | 21 - 24 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by C-H and C-O stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-H Bend (methyl/methylene) | 1370 - 1470 | Medium |

| C-O-C Asymmetric Stretch (acetal) | 1100 - 1200 | Strong |

| C-O-C Symmetric Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the NIST WebBook.[1] The fragmentation pattern is characteristic of a cyclic acetal. The molecular ion peak (M⁺) is expected at m/z 116.

Table 4: Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Intensity |

| 116 | [C₆H₁₂O₂]⁺ (Molecular Ion) | Low |

| 101 | [M - CH₃]⁺ | High |

| 71 | [M - OCH₂CH₃]⁺ | Medium |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Medium |

| 45 | [CH₃CHO H]⁺ | High |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Very High (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5] Chemical shifts should be reported in parts per million (ppm) relative to TMS.[5]

-

Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a small drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[5][6]

-

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC) inlet for separation.[6]

-

Ionization: Utilize an electron ionization (EI) source.

-

Instrumentation: The fragmented ions are separated by a mass analyzer (e.g., a quadrupole).

-

Data Acquisition: Detect the ions and record their mass-to-charge ratio (m/z) and relative abundance to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow.

References

Synthesis of 2,4-Dimethyl-1,3-dioxane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2,4-dimethyl-1,3-dioxane, a heterocyclic compound with applications in various chemical syntheses. The core of this synthesis lies in the acid-catalyzed acetalization of acetaldehyde with 1,3-butanediol. This document outlines the reaction mechanism, a representative experimental protocol, and the expected quantitative data.

Core Synthesis Mechanism: Acid-Catalyzed Acetalization

The formation of this compound proceeds via the acid-catalyzed reaction between acetaldehyde and 1,3-butanediol. The mechanism can be described in the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the oxygen atom of the acetaldehyde carbonyl group, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,3-butanediol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly formed hydroxyl group to one of the other oxygen atoms, converting a hydroxyl group into a good leaving group (water).

-

Formation of an Oxonium Ion: The departure of a water molecule leads to the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the 1,3-butanediol derivative attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the six-membered dioxane ring.

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final product, this compound. This reaction typically results in a mixture of cis and trans stereoisomers.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on a representative experimental protocol. Please note that actual yields and reaction parameters may vary depending on the specific conditions and scale of the reaction.

| Parameter | Value |

| Reactants | |

| Acetaldehyde | 1.0 molar equivalent |

| 1,3-Butanediol | 1.1 molar equivalents |

| Catalyst | |

| p-Toluenesulfonic acid | 0.01-0.05 molar equivalents |

| Solvent | Toluene or Dichloromethane |

| Reaction Temperature | Reflux (typically 80-110 °C for toluene) |

| Reaction Time | 4-8 hours |

| Theoretical Yield | Based on the limiting reagent (acetaldehyde) |

| Expected Product Yield | 70-85% |

| Product Appearance | Colorless liquid |

| Molecular Formula | C₆H₁₂O₂[1][2][3][4] |

| Molecular Weight | 116.16 g/mol [3][4] |

Experimental Protocol: A Representative Procedure

The following is a representative protocol for the synthesis of this compound.

Materials:

-

Acetaldehyde

-

1,3-Butanediol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene (or Dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus (if using toluene)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 1,3-butanediol and toluene.

-

Addition of Reactants: Begin stirring the solution and add acetaldehyde, followed by the catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected or until the reaction is deemed complete by an appropriate analytical method (e.g., TLC or GC).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with water and then brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure this compound.

Visualizations

References

An In-depth Technical Guide to 2,4-Dimethyl-1,3-dioxane (CAS: 766-20-1)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

2,4-Dimethyl-1,3-dioxane is a heterocyclic organic compound belonging to the dioxane family. It is characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3, with methyl groups attached to carbons 2 and 4. This compound is a colorless to pale yellow liquid and sees use as a solvent and as an intermediate in various chemical syntheses, including in the pharmaceutical and agrochemical industries.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various sources and represents a range of reported values.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [2][3][4] |

| Molecular Weight | 116.16 g/mol | [1][2][3][4] |

| CAS Number | 766-20-1 | [2][3][4][5][6] |

| Appearance | Colorless to pale yellow clear liquid | [2][3][7] |

| Boiling Point | 116.5 - 118 °C at 760 mmHg | [2][7] |

| Density | 0.94 g/cm³ | [1][2] |

| Refractive Index | 1.4120 - 1.4160 at 20°C | [1][2] |

| Flash Point | 24 °C (75.2 °F) | [2] |

| Water Solubility | 1.397e+004 mg/L at 25 °C (estimated) | [7] |

| logP (o/w) | 0.821 (estimated) | [7] |

| Vapor Pressure | 21.614 mmHg at 25 °C (estimated) | [7] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Multiple signals in the aliphatic region. Protons on the dioxane ring will exhibit complex splitting patterns due to stereoisomerism. The methyl groups will appear as doublets or singlets depending on their position and the coupling with adjacent protons. |

| ¹³C NMR | Signals corresponding to the different carbon environments within the molecule, including the two methyl carbons and the four carbons of the dioxane ring. |

| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the acetal group, typically in the 1000-1200 cm⁻¹ region. C-H stretching and bending vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 116. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the dioxane ring. |

Experimental Protocols

Synthesis: Acid-Catalyzed Acetalization

The most common method for the synthesis of 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. For this compound, this involves the reaction of 1,3-butanediol with acetaldehyde in the presence of an acid catalyst.

Reaction:

1,3-Butanediol + Acetaldehyde --(Acid Catalyst)--> this compound + Water

Materials:

-

1,3-Butanediol

-

Acetaldehyde

-

Anhydrous toluene or other suitable solvent

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Deionized water

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 1,3-butanediol and the solvent (e.g., toluene).

-

Add a catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add acetaldehyde to the reaction mixture.

-

Continue refluxing and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Purification

Fractional distillation is the primary method for purifying this compound from unreacted starting materials and side products. It is crucial to neutralize any residual acid catalyst before distillation to prevent the acid-catalyzed hydrolysis of the acetal back to its starting materials.

Analysis

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any impurities. The mass spectrum will confirm the molecular weight and provide fragmentation patterns for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the signals will provide detailed information about the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the characteristic C-O-C stretches of the acetal.

Applications in Drug Development and Biological Interactions

While direct biological signaling pathways for this compound have not been extensively studied, the 1,3-dioxane scaffold is of interest in medicinal chemistry.

-

Drug Delivery and Formulation: Due to its solvent properties, this compound and related compounds can be explored as components in drug delivery systems or formulations.

-

Scaffold for Bioactive Molecules: The 1,3-dioxane ring can serve as a core structure or a building block in the synthesis of more complex, biologically active molecules. Research has shown that certain 1,3-dioxane derivatives can act as modulators of multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by P-glycoprotein (P-gp).[2] Other studies have investigated 1,3-dioxane derivatives as selective ligands for NMDA and σ₁ receptors, which are important targets in the central nervous system.[8]

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Conceptual Biological Interaction

This diagram conceptualizes the potential role of 1,3-dioxane derivatives as modulators of P-glycoprotein in multidrug-resistant cancer cells, based on existing research on similar compounds.

Caption: Potential P-gp Inhibition by 1,3-Dioxanes.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, away from heat, sparks, and open flames.

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 8. Enantiomerically pure 1,3-dioxanes as highly selective NMDA and σ₁ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of 2,4-Dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and available scientific data for 2,4-Dimethyl-1,3-dioxane. While this compound is a known chemical entity, in-depth research into its biological activity and applications in drug development is limited in publicly accessible literature.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. It exists as a colorless liquid and is characterized by the presence of a dioxane ring with two methyl substituents at the 2nd and 4th positions.[1] The presence of two chiral centers at these positions gives rise to cis and trans stereoisomers.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | [1][3][4][5] |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3][4][5] |

| CAS Registry Number | 766-20-1 | [2][3][5] |

| Boiling Point | 118 °C | [5] |

| Density | 0.94 g/cm³ | [5] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1] |

| Purity (typical) | >98.0% (GC) | [1] |

Synthesis

A general method for the synthesis of 1,3-dioxanes involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. For this compound, this would typically involve the reaction of 1,3-butanediol with acetaldehyde or its equivalent.

References

An In-depth Technical Guide to the Stereoisomers of 2,4-Dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,4-dimethyl-1,3-dioxane, focusing on their synthesis, conformational analysis, and spectroscopic characterization. The information presented is intended to support research and development activities where the stereochemical properties of molecules are of critical importance.

Introduction to this compound Stereoisomers

This compound is a heterocyclic organic compound with the molecular formula C₆H₁₂O₂.[1] The presence of two chiral centers at positions 2 and 4 of the dioxane ring gives rise to two diastereomers: cis-2,4-dimethyl-1,3-dioxane and trans-2,4-dimethyl-1,3-dioxane. These stereoisomers exhibit distinct physical and chemical properties due to the different spatial arrangements of the two methyl groups.

The conformational landscape of 1,3-dioxane derivatives is dominated by the chair conformation, similar to cyclohexane. The relative stability of the cis and trans isomers is determined by the energetic penalties associated with axial and equatorial substituent orientations. In the case of this compound, the interplay of steric and electronic effects governs the preferred conformation of each isomer.

Synthesis of this compound Stereoisomers

The synthesis of this compound stereoisomers is typically achieved through the acid-catalyzed acetalization of 1,3-butanediol with acetaldehyde. This reaction is reversible and the ratio of the cis and trans isomers in the product mixture is thermodynamically controlled.

General Experimental Protocol for Synthesis

The following is a general procedure for the synthesis of this compound, which can be adapted for specific experimental setups.

Materials:

-

1,3-Butanediol

-

Acetaldehyde

-

Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA))

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

Procedure:

-

To a solution of 1,3-butanediol in an anhydrous solvent, add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid.

-

Add an equimolar amount of acetaldehyde to the mixture.

-

Reflux the reaction mixture using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product side.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent like sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product containing a mixture of cis- and trans-2,4-dimethyl-1,3-dioxane.

-

The individual stereoisomers can be separated by fractional distillation or preparative gas chromatography.

A visual representation of the synthesis workflow is provided below.

References

Unveiling the Enigmatic Natural Presence of 2,4-Dimethyl-1,3-dioxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1,3-dioxane, a cyclic acetal, presents a curious case in the realm of natural products. While its synthetic routes and chemical properties are established, its occurrence in nature is exceptionally limited and poorly documented. This technical guide delves into the current state of knowledge regarding the natural sources of this compound, providing a comprehensive overview of the analytical methodologies required for its identification and quantification. The scarcity of data underscores the potential for novel discoveries in this area, making it a topic of interest for researchers in natural product chemistry, analytical science, and drug discovery.

Natural Occurrence: A Singular, Unconfirmed Report

The investigation into the natural occurrence of this compound has yielded a single, unconfirmed report of its presence in papaya (Carica papaya) fruit. This information is noted in chemical databases, but lacks substantiation in the broader scientific literature. Extensive studies on the volatile compounds of various papaya cultivars, utilizing sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS), have identified a plethora of other molecules but have not reported the presence of this compound.

This discrepancy highlights a significant knowledge gap and presents an opportunity for further research. It is plausible that this compound is present in trace amounts, in a specific cultivar not yet analyzed, or in a particular part of the fruit that is not typically subjected to volatile analysis. It is also possible that the initial report was erroneous. Verification of this claim is a critical first step in understanding the natural footprint of this compound.

Table 1: Summary of Reported Natural Occurrence of this compound

| Compound | Reported Natural Source | Level of Confidence | Citations |

| This compound | Papaya (Carica papaya) fruit | Low (Unconfirmed) | [1] |

Biosynthesis and Biological Significance: An Uncharted Territory

To date, there is no scientific literature describing the biosynthetic pathway of this compound in any organism. The formation of a 1,3-dioxane ring suggests a potential enzymatic reaction involving a 1,3-diol and an aldehyde or ketone. However, the specific precursors and enzymes that would be involved in the biosynthesis of this compound remain unknown.

Similarly, there is no information available regarding any signaling pathways or biological activities associated with this compound in living organisms. Its potential roles as a semiochemical, a defense compound, or a metabolic byproduct are yet to be explored. The lack of data in these areas presents a compelling case for further investigation, as the discovery of a novel bioactive compound with a unique structure could have significant implications for drug development and other scientific disciplines.

Experimental Protocols for Identification and Quantification

The definitive identification and quantification of this compound in a complex natural matrix require a robust analytical workflow. The following sections detail the key experimental protocols that would be employed for such an investigation, drawing upon established methods for the analysis of volatile organic compounds in natural products.

Sample Preparation and Extraction

The choice of extraction method is critical for the successful isolation of volatile and semi-volatile compounds like this compound from a plant matrix.

1. Hydrodistillation:

-

Principle: This technique involves the co-distillation of volatile compounds with steam.

-

Protocol:

-

A known quantity of the fresh or frozen plant material (e.g., papaya pulp, peel, or seeds) is homogenized and placed in a distillation flask with water.

-

The mixture is heated to boiling, and the steam, carrying the volatile compounds, is passed through a condenser.

-

The condensed distillate, containing an aqueous layer and an immiscible organic layer (the essential oil), is collected in a Clevenger-type apparatus.

-

The essential oil fraction is separated and dried over anhydrous sodium sulfate prior to GC-MS analysis.

-

2. Solvent Extraction:

-

Principle: This method utilizes an organic solvent to dissolve and extract the volatile compounds from the plant material.

-

Protocol:

-

The plant material is macerated in a suitable low-boiling point solvent (e.g., dichloromethane, diethyl ether, or a mixture of pentane and diethyl ether).

-

The mixture is agitated for a defined period to ensure efficient extraction.

-

The solid material is filtered, and the solvent extract is carefully concentrated under a gentle stream of nitrogen to avoid the loss of volatile components.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation and identification of volatile compounds.

-

Principle: The extracted sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

-

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the separation of a wide range of volatile compounds.

-

Oven Temperature Program: A programmed temperature ramp is used to elute compounds with a wide range of boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-280°C.

-

Injector: Splitless or split injection can be used, depending on the expected concentration of the analyte.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra.

-

Mass Range: A scan range of m/z 40-400 is typically sufficient to capture the molecular ion and major fragment ions of this compound.

-

Identification of this compound

The identification of this compound in a GC-MS chromatogram is based on two key pieces of information:

-

Retention Time (RT): The time it takes for the compound to elute from the GC column. The RT of an unknown peak should match that of an authentic standard of this compound run under the same chromatographic conditions.

-

Mass Spectrum: The fragmentation pattern of the unknown compound must match the reference mass spectrum of this compound. The NIST Chemistry WebBook provides a reference mass spectrum for this compound, which can be compared to the experimentally obtained spectrum.[2]

Expected Mass Spectral Fragmentation:

Cyclic acetals like this compound typically undergo characteristic fragmentation in the mass spectrometer. Key fragmentation pathways include the loss of one of the methyl groups, cleavage of the dioxane ring, and the loss of small neutral molecules. The reference mass spectrum will show the relative abundance of these fragment ions.

Mandatory Visualizations

Proposed Workflow for the Identification of this compound

Caption: Proposed workflow for the extraction, identification, and quantification of this compound.

Conclusion

The natural occurrence of this compound remains an open question, with a single, unverified report of its presence in papaya fruit. This technical guide has outlined the current state of knowledge and provided a detailed roadmap for researchers wishing to investigate this enigmatic compound. The application of modern analytical techniques, particularly GC-MS, coupled with appropriate extraction methodologies, is essential to either confirm its presence in papaya or to definitively establish its absence from the volatile profile of this fruit. Furthermore, the complete lack of information on its biosynthesis and biological activity presents a fertile ground for future research. The discovery of a novel natural product and the elucidation of its biological role could have far-reaching implications in the fields of chemical ecology, food science, and drug development. The protocols and information presented herein are intended to serve as a valuable resource for scientists embarking on this exciting area of investigation.

References

An In-depth Technical Guide to 2,4-Dimethyl-1,3-dioxane: Physicochemical Properties, Synthesis, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-dimethyl-1,3-dioxane. It includes a detailed summary of its physicochemical data, experimental protocols for its synthesis and characterization, and a discussion of its chemical reactivity. While this compound does not have direct applications in drug development, this guide also briefly explores the broader pharmacological context of the 1,3-dioxane scaffold, which has been investigated for various biological activities. This document is intended to serve as a valuable resource for researchers and scientists working with or having an interest in cyclic acetals and their derivatives.

Physicochemical Properties of this compound

This compound is a cyclic acetal with the molecular formula C₆H₁₂O₂.[1] It is a colorless to pale yellow liquid at room temperature.[2] The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| CAS Number | 766-20-1 | [2] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 116.5 - 118 °C at 760 mmHg | [2] |

| Density | 0.94 g/cm³ | |

| Refractive Index | 1.4120 - 1.4160 | |

| Flash Point | 24 - 29.9 °C | [2] |

| Vapor Pressure | 21.614 mmHg at 25 °C (estimated) | [2] |

| Solubility in Water | 1.397 x 10⁴ mg/L at 25 °C (estimated) | [2] |

| logP (o/w) | 0.821 (estimated) | [2] |

Synthesis and Reactivity

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed acetalization of paraldehyde with 1,3-butanediol. This reaction is an equilibrium process, and to drive it towards the formation of the dioxane, the water produced must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Chemical Reactivity: Acid-Catalyzed Hydrolysis

Being a cyclic acetal, this compound is susceptible to hydrolysis under acidic conditions, which reverses the formation reaction to yield the starting aldehyde and diol. The compound is relatively stable in neutral and basic media.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the synthesis of 1,3-dioxanes via acid-catalyzed acetalization.[1][3]

Materials:

-

Paraldehyde

-

1,3-Butanediol

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst

-

Toluene (or another suitable solvent for azeotropic distillation)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, reflux condenser, and distillation setup.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 1,3-butanediol and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Slowly add paraldehyde to the flask.

-

Set up the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.

Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of this compound and identifying any byproducts.

Instrumentation and Parameters (Typical):

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation of this compound.

Instrumentation and Parameters (Typical):

-

Spectrometer: Bruker Avance 400 MHz or similar.

-

Solvent: Chloroform-d (CDCl₃) or other deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation and Parameters (Typical):

-

Spectrometer: PerkinElmer Spectrum Two or similar.

-

Mode: Attenuated Total Reflectance (ATR) or thin film on a salt plate (NaCl or KBr).

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

Sample Preparation: For ATR, place a drop of the neat liquid sample directly on the ATR crystal. For thin film analysis, place a drop of the neat liquid between two salt plates.

Biological and Pharmacological Context

While there is no significant body of research on the specific biological activities of this compound, the broader class of 1,3-dioxane and 1,3-dioxolane derivatives has garnered attention in medicinal chemistry.

-

Antimicrobial Activity: Certain substituted 1,3-dioxolanes have been synthesized and shown to possess antibacterial and antifungal properties.[4][5]

-

Anticancer and Multidrug Resistance (MDR) Modulation: Some novel 1,3-dioxane derivatives have been investigated as effective modulators to overcome multidrug resistance in cancer cells.[6][7] Overexpression of P-glycoprotein is a major factor in MDR, and certain 1,3-dioxane structures have shown the ability to interact with this protein.[6]

-

Sigma Receptor Ligands: Derivatives of 1,3-dioxane have been designed and synthesized as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[8]

It is important to note that these activities are highly dependent on the specific substituents on the dioxane ring and cannot be directly attributed to the parent compound, this compound. However, for researchers in drug development, the 1,3-dioxane scaffold represents a potentially useful starting point for the design of new bioactive molecules.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The provided experimental protocols for its synthesis and analysis offer a practical resource for laboratory work. While this specific compound is not currently of direct interest in pharmacology, the exploration of the broader biological activities of the 1,3-dioxane class of compounds provides a relevant context for researchers in drug discovery and development, highlighting the potential of this heterocyclic system as a scaffold for future therapeutic agents.

References

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structural Formula and Isomers of 2,4-Dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethyl-1,3-dioxane, focusing on its structural formula, isomers, and conformational analysis. The document details the fundamental properties of its stereoisomers, primarily the cis and trans configurations, and presents available quantitative data on their structure and energetics. Furthermore, this guide outlines established experimental protocols for the synthesis and characterization of these isomers, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Visualizations of the molecular structures and their isomeric relationships are provided to facilitate a deeper understanding of this compound's stereochemistry.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol .[1][2] Its structure consists of a six-membered 1,3-dioxane ring substituted with two methyl groups at positions 2 and 4. The presence of two stereocenters at these positions gives rise to stereoisomerism, resulting in the formation of cis and trans isomers. These isomers exhibit distinct physical and chemical properties due to their different spatial arrangements. A thorough understanding of the structural nuances and conformational preferences of these isomers is crucial for their application in various fields, including organic synthesis and medicinal chemistry.

Structural Formula and Isomerism

The core structure of this compound is the 1,3-dioxane ring, which typically adopts a chair conformation to minimize steric and torsional strain. The two methyl substituents can be oriented either on the same side (cis) or on opposite sides (trans) of the ring's approximate plane.

Cis and Trans Isomers

The stereoisomers of this compound are diastereomers, specifically cis and trans isomers.

-

cis-2,4-Dimethyl-1,3-dioxane: In the most stable chair conformation of the cis isomer, one methyl group occupies an axial position while the other occupies an equatorial position to minimize steric hindrance.

-

trans-2,4-Dimethyl-1,3-dioxane: For the trans isomer, the most stable chair conformation has both methyl groups in equatorial positions, which generally results in lower conformational energy compared to the cis isomer.

The CAS Registry Number for the general compound is 766-20-1, while the cis isomer is specifically identified by CAS Number 15042-59-8.[1]

Quantitative Structural and Energetic Data

For the related compound, 2,5-dimethyl-1,3-dioxane, ab initio calculations have shown that the diequatorial chair form is the most stable conformation for the trans isomer. For the cis isomer of 2,5-dimethyl-1,3-dioxane, the chair conformation with one equatorial and one axial methyl group (C2e5a) is the most stable.[3] It is highly probable that this compound follows similar conformational preferences.

The NIST WebBook provides gas-phase enthalpy of formation data for cis-2,4-dimethyl-1,3-dioxane, which can be used in conjunction with computational models to estimate its thermodynamic stability.[4]

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| CAS Number (Mixture) | 766-20-1 | [1] |

| CAS Number (cis) | 15042-59-8 | [1] |

| Gas Phase Enthalpy of Formation (ΔfH°gas) for cis isomer | -428.0 ± 3.3 kJ/mol | [4] |

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound isomers is typically achieved through the acid-catalyzed acetalization of 1,3-butanediol with acetaldehyde. The ratio of cis to trans isomers can be influenced by the reaction conditions and the stereochemistry of the starting 1,3-butanediol.

Representative Experimental Protocol:

-

Reaction Setup: To a solution of 1,3-butanediol (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 equivalents).

-

Addition of Acetaldehyde: Slowly add acetaldehyde (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography on silica gel to separate the isomers.

Characterization of Isomers

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and differentiation of the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons and carbons in the 1,3-dioxane ring are sensitive to their stereochemical environment.

Expected ¹H NMR Spectral Features:

-

The chemical shifts of the methyl protons and the protons on the dioxane ring will differ between the cis and trans isomers.

-

The coupling constants between adjacent protons, particularly the vicinal coupling constants (³J), can provide information about the dihedral angles and thus the conformation of the ring. In general, trans-diaxial protons exhibit larger coupling constants than axial-equatorial or diequatorial protons.

Representative ¹H NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use standard acquisition parameters.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

-

Analysis: Integrate the signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns to assign the structure and stereochemistry.

GC-MS is an effective technique for separating and identifying the cis and trans isomers of this compound. The isomers will have different retention times on a suitable GC column, and their mass spectra will provide confirmation of their molecular weight and fragmentation patterns.

Representative GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Set to a temperature that ensures efficient volatilization without thermal degradation (e.g., 250 °C).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to achieve separation of the isomers.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 30-150).

-

-

Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times. Confirm their identity by comparing their mass spectra with a reference library or by interpreting the fragmentation patterns.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Chair conformations of cis- and trans-2,4-dimethyl-1,3-dioxane.

Caption: Isomeric relationship of this compound.

Conclusion

This technical guide has provided a detailed examination of the structural formula and isomers of this compound. The existence of cis and trans stereoisomers, their likely conformational preferences based on related compounds, and methods for their synthesis and characterization have been outlined. While a complete set of quantitative experimental data for both isomers remains to be fully elucidated in the literature, the information and protocols presented here serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related 1,3-dioxane systems. The provided visualizations further aid in the conceptual understanding of the stereochemical aspects of this molecule.

References

Methodological & Application

Application Notes and Protocols: 2,4-Dimethyl-1,3-dioxane as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and chemo-selectivity. The 2,4-dimethyl-1,3-dioxane group, a cyclic acetal, serves as a robust and reliable protecting group for 1,3-diols. Its formation, stability under various conditions, and facile cleavage make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as a protecting group.

The this compound protecting group is formed by the acid-catalyzed reaction of a 1,3-diol with acetone or an acetone equivalent, such as 2,2-dimethoxypropane. This cyclic acetal, also known as an isopropylidene ketal or acetonide, is characterized by its stability in basic and neutral media, as well as toward many oxidizing and reducing agents.[1] Deprotection is readily achieved under acidic conditions, regenerating the diol.[1]

Applications in Organic Synthesis

The primary application of the this compound group is the temporary protection of 1,3-diol moieties within a molecule. This allows for chemical transformations to be carried out on other functional groups without unintended reactions at the hydroxyl groups. Key applications include:

-

Nucleophilic and Organometallic Reactions: Protection of diols allows for the use of Grignard reagents, organolithiums, and other strong nucleophiles that would otherwise react with the acidic protons of the hydroxyl groups.

-

Oxidation and Reduction Reactions: The dioxane ring is stable to a variety of common oxidizing and reducing agents, enabling selective modification of other parts of the molecule.

-

Stereochemical Control: The rigid chair-like conformation of the 1,3-dioxane ring can influence the stereochemical outcome of reactions at adjacent centers.

-

Carbohydrate and Nucleoside Chemistry: Protection of syn-1,3-diols is a common strategy in the synthesis and modification of carbohydrates and nucleosides.

Data Presentation

The following tables summarize quantitative data for the formation and deprotection of acetonides from diols, which are structurally analogous to 2,4-dimethyl-1,3-dioxanes when a 1,3-diol is used.

Table 1: Protection of Diols as Acetonides using 2,2-Dimethoxypropane and Iodine Catalyst [2]

| Diol Substrate | Reaction Time (hours) | Yield (%) |

| 1,2-Propanediol | 2.5 | 78 |

| 1,3-Propanediol | 3 | 77 |

| Glycerol | 3.5 | 75 |

| 1,2-Butanediol | 3 | 72 |

| 1,4-Butanediol | 4 | 70 |

| Catechol | 3 | 73 |

| Cyclohexane-1,2-diol | 4 | 70 |

| Cholestane-2,3-diol | 4 | 65 |

Table 2: Acetalization of 1,3-Diols with 2,2-Dimethoxypropane and a Heterogeneous Catalyst (HT-S) [3]

| Diol Substrate | Reaction Time (min) | Yield (%) |

| 2,2-Bis(bromomethyl)propane-1,3-diol | 60 | 99 |

| 2-Pentylpropane-1,3-diol | 60 | 77 |

| 2,2-Bis(hydroxymethyl)propane-1,3-diol | 55 | 99 |

Table 3: Deprotection of Acetonides under Acidic Conditions

| Protected Compound | Reaction Conditions | Yield (%) | Reference |

| 16a-i, 16q (various acetonides) | aq. HCl, THF, rt | 85-95 | [4] |

| Isopropylidene acetals | Aq. HCl or AcOH/H₂O | Not specified | [1] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,3-Diol using 2,2-Dimethoxypropane and Iodine

This protocol describes a mild and efficient method for the formation of a this compound derivative.[2]

Reagents and Materials:

-

1,3-Diol (1.0 equiv)

-

2,2-Dimethoxypropane (DMP) (can be used as solvent)

-

Iodine (I₂) (0.2 equiv)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 1,3-diol (20 mmol) in 2,2-dimethoxypropane.

-

Add iodine (20 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding this compound derivative.

Protocol 2: General Procedure for the Deprotection of a this compound

This protocol outlines the acid-catalyzed cleavage of the this compound protecting group to regenerate the 1,3-diol.[1][4]

Reagents and Materials:

-

This compound derivative (1.0 equiv)

-

Aqueous solution of a strong acid (e.g., 1 M HCl) or acetic acid/water mixture

-

Organic co-solvent (e.g., Tetrahydrofuran (THF), acetone)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the this compound derivative in a suitable organic co-solvent such as THF or acetone.

-

Add the aqueous acid solution (e.g., 1 M HCl) dropwise while stirring at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude diol.

-

If necessary, purify the product by column chromatography or recrystallization.

Mandatory Visualization

Caption: Experimental workflow for the protection of a 1,3-diol.

Caption: Experimental workflow for the deprotection of a this compound.

References

- 1. Acetonide - Wikipedia [en.wikipedia.org]

- 2. online.bamu.ac.in [online.bamu.ac.in]

- 3. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Applications of Chiral 2,4-Dimethyl-1,3-Dioxane Analogues in Stereoselective Synthesis

Abstract

This document provides detailed application notes and experimental protocols for the use of chiral 2,4-dimethyl-1,3-dioxane analogues, derived from enantiopure 2,4-pentanediol, as powerful chiral auxiliaries in stereoselective synthesis. The focus is on their application in asymmetric aldol-type reactions, which allow for the construction of stereochemically rich acyclic structures with high levels of diastereocontrol. Detailed methodologies for the synthesis of the chiral auxiliary, the formation of the chiral acetal, the stereoselective carbon-carbon bond-forming reaction, and the subsequent removal of the auxiliary are provided. Quantitative data is summarized in tables for easy reference, and key experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

Chiral auxiliaries are essential tools in modern asymmetric synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products.[1] The strategy involves the temporary attachment of a chiral moiety to a substrate, which directs the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is removed, yielding the chiral product and ideally allowing for the recovery of the auxiliary.[1]

While this compound itself is an achiral molecule, its chiral analogue, derived from C₂-symmetric (2R,4R)- or (2S,4S)-pentanediol, serves as an exceptionally effective chiral auxiliary. These six-membered ring acetals have proven particularly valuable in controlling the stereochemistry of aldol-type reactions, providing a reliable method for the synthesis of syn-aldol products with excellent diastereoselectivity.[3] This application note will detail the use of these chiral acetals in stereoselective synthesis, with a focus on a well-established procedure for the coupling of these acetals with silyl enol ethers.[3]

Application: Asymmetric Aldol-Type Reactions

A robust methodology has been developed for the stereoselective coupling of chiral acetals derived from (R,R)-2,4-pentanediol with silyl enol ethers.[3] This titanium tetrachloride (TiCl₄)-mediated reaction proceeds with high diastereoselectivity, consistently yielding products with a diastereomeric ratio of >95:5.[3] This method has been successfully applied to the total asymmetric synthesis of key intermediates for natural products, such as nonactic acid.[3]

The general workflow for this application is depicted below. It begins with the synthesis of the chiral diol, followed by its reaction with an aldehyde to form the chiral acetal. This acetal then undergoes the key stereoselective aldol-type coupling. Finally, the chiral auxiliary is removed to yield the desired chiral product.

Quantitative Data

The following table summarizes the results of the TiCl₄-mediated aldol-type coupling of various chiral acetals (derived from (R,R)-2,4-pentanediol) with a silyl enol ether. The reaction consistently produces the desired aldol adducts in high yields and with excellent diastereoselectivity.[3]

| Entry | Aldehyde Acetal (R in R-CH(OR*)₂) | Silyl Enol Ether | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | CH₃(CH₂)₂- | 1-(trimethylsiloxy)cyclohexene | 2-(1-((2R,4R)-2,4-dimethyl-1,3-dioxan-2-yl)butoxy)cyclohexan-1-one | 85 | >95:5 |

| 2 | (CH₃)₂CH- | 1-(trimethylsiloxy)cyclohexene | 2-(1-((2R,4R)-2,4-dimethyl-1,3-dioxan-2-yl)-2-methylpropoxy)cyclohexan-1-one | 88 | >95:5 |

| 3 | C₆H₅- | 1-(trimethylsiloxy)cyclohexene | 2-(phenyl((2R,4R)-2,4-dimethyl-1,3-dioxan-2-yl)methoxy)cyclohexan-1-one | 90 | >95:5 |

| 4 | CH₂=CH(CH₂)₂- | 1-(trimethylsiloxy)cyclohexene | 2-(1-((2R,4R)-2,4-dimethyl-1,3-dioxan-2-yl)pent-4-en-1-yloxy)cyclohexan-1-one | 87 | >95:5 |

Experimental Protocols

Protocol 1: Synthesis of (2R,4R)-(-)-2,4-Pentanediol

This protocol is based on the enzymatic reduction of acetylacetone.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Ketoreductase (KRED) enzyme

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a suitable reaction vessel, dissolve acetylacetone in the buffer solution.

-

Add the ketoreductase enzyme and the components of the cofactor regeneration system.

-

Stir the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

-

Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure (2R,4R)-(-)-2,4-pentanediol.

Protocol 2: Formation of the Chiral Acetal

This protocol describes the general procedure for the formation of the chiral acetal from an aldehyde and (2R,4R)-2,4-pentanediol.[3]

Materials:

-

Aldehyde (1.0 equiv)

-

(2R,4R)-(-)-2,4-Pentanediol (1.1 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the aldehyde and (2R,4R)-(-)-2,4-pentanediol in anhydrous dichloromethane, add a catalytic amount of pyridinium p-toluenesulfonate.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add anhydrous magnesium sulfate and continue stirring for an additional 30 minutes.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude acetal by flash chromatography on silica gel.

Protocol 3: Asymmetric Aldol-Type Coupling

This protocol details the TiCl₄-mediated coupling of a chiral acetal with a silyl enol ether.[3]

Materials:

-

Chiral acetal (1.0 equiv)

-

Silyl enol ether (1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Titanium tetrachloride (TiCl₄) (1.1 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the chiral acetal in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Add titanium tetrachloride dropwise to the solution and stir for 5 minutes.

-

Add the silyl enol ether dropwise and continue stirring at -78 °C for the time indicated by TLC analysis (typically 1-3 hours).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Protocol 4: Removal of the Chiral Auxiliary

The chiral auxiliary can be removed via oxidative cleavage of the diol.

Materials:

-

Aldol adduct

-

Methanol/water or THF/water solvent system

-

Sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Dissolve the aldol adduct in a suitable solvent system (e.g., methanol/water).

-

Cool the solution in an ice bath and add sodium periodate in portions.

-

Stir the mixture at 0 °C to room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove inorganic salts.

-

Extract the aqueous filtrate with an organic solvent like diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which is typically a β-hydroxy aldehyde or a related derivative.

Conclusion

The use of chiral 1,3-dioxanes derived from (2R,4R)- or (2S,4S)-pentanediol represents a powerful and reliable strategy for asymmetric synthesis. The protocols detailed herein for the aldol-type coupling with silyl enol ethers demonstrate the high diastereoselectivity and broad applicability of this methodology. For researchers in synthetic and medicinal chemistry, these chiral auxiliaries offer a practical and efficient means to construct complex chiral molecules with a high degree of stereochemical control.

References

- 1. US20130131379A1 - Method for preparing carboxylic acids by oxidative cleavage of a vicinal diol - Google Patents [patents.google.com]

- 2. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]